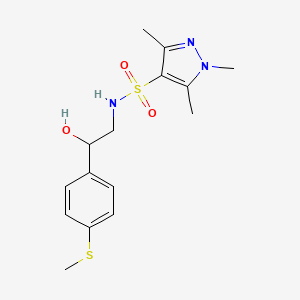
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic chemical compound with notable applications across various fields, including chemistry, biology, medicine, and industry. The unique structural features of this compound endow it with properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Synthesis typically involves the condensation of a hydroxyethyl-substituted benzene derivative with a pyrazole sulfonamide. The reaction may proceed under reflux conditions with appropriate solvents and catalysts to ensure complete conversion and high yield.
Industrial Production Methods: : On an industrial scale, production involves optimized conditions that ensure cost-effectiveness and scalability. This often includes the use of automated reactors, continuous flow chemistry techniques, and strict control of reaction parameters to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: : N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: : Converts the methylthio group into sulfoxide or sulfone derivatives.
Reduction: : Modifies the aromatic ring, often involving hydrogenation.
Substitution: : Reactions where substituents on the aromatic ring or pyrazole moiety are replaced by other groups.
Common Reagents and Conditions: : These reactions generally employ reagents like hydrogen peroxide for oxidation, hydrogen gas or other reducing agents for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure to ensure selectivity and efficiency.
Major Products: : The primary products of these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted aromatic compounds. Each product's formation depends on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: : Employed in studying enzyme inhibition mechanisms, particularly those involving sulfonamide-based inhibitors.
Medicine: : Explored for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the manufacture of advanced materials and fine chemicals, thanks to its unique chemical reactivity and stability.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes and receptors. The hydroxyethyl group and sulfonamide moiety are key functional groups that interact with target sites, often through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
N-(2-hydroxy-2-(4-ethylthiophenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Uniqueness: : The presence of the methylthio group in N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide distinguishes it from other similar compounds. This group imparts specific electronic and steric properties, influencing its reactivity and interaction with biological targets.
This compound is a multifaceted compound with significant research and industrial applications, offering unique chemical properties and mechanisms of action that set it apart from similar substances.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-10-15(11(2)18(3)17-10)23(20,21)16-9-14(19)12-5-7-13(22-4)8-6-12/h5-8,14,16,19H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRRIWOZBKQEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966373.png)
![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)
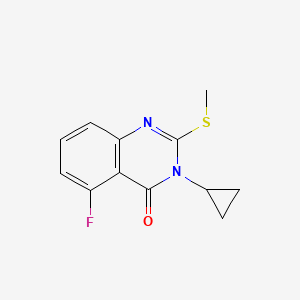
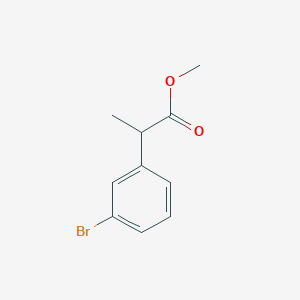

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)
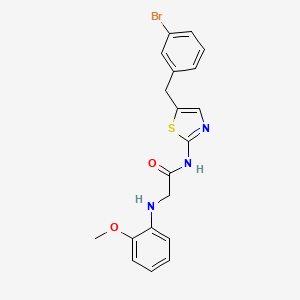
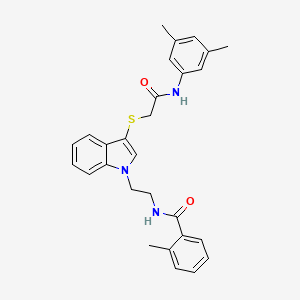
![N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2966385.png)
![2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2966386.png)
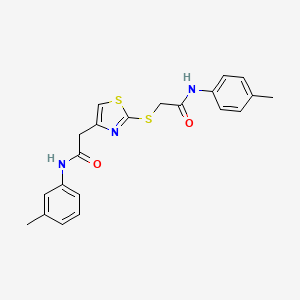
![4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2966391.png)
